molecular formula C12H9Br2NO2 B12921595 Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- CAS No. 92751-35-4

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)-

Cat. No.: B12921595
CAS No.: 92751-35-4
M. Wt: 359.01 g/mol
InChI Key: IOLRZTMTASEVCI-UHFFFAOYSA-N
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Description

. This compound is characterized by its pyrrole ring substituted with bromine atoms at positions 3 and 4, and a phenylethyl group at position 1.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- typically involves the bromination of maleimide derivatives. One common method includes the reaction of maleic anhydride with p-aminoacetophenone to form the intermediate, which is then brominated using bromine to yield the final product . The reaction conditions often involve the use of solvents like methanol and require careful control of temperature and reaction time to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to control reaction parameters precisely. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and thiols for substitution reactions, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride for redox reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrole-2,5-dione, 3,4-dibromo-1-(2-phenylethyl)- is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

92751-35-4

Molecular Formula

C12H9Br2NO2

Molecular Weight

359.01 g/mol

IUPAC Name

3,4-dibromo-1-(2-phenylethyl)pyrrole-2,5-dione

InChI

InChI=1S/C12H9Br2NO2/c13-9-10(14)12(17)15(11(9)16)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2

InChI Key

IOLRZTMTASEVCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=C(C2=O)Br)Br

Origin of Product

United States

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